Product packaging for 1-(4-methylphenyl)-5-phenyl-1H-tetrazole(Cat. No.:)

1-(4-methylphenyl)-5-phenyl-1H-tetrazole

Cat. No.: B11118130
M. Wt: 236.27 g/mol
InChI Key: XYRLQFRSIYROMT-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-5-phenyl-1H-tetrazole is a nitrogen-rich heterocyclic compound with a molecular formula of C14H12N4 and a molecular weight of 160.18 g/mol. It belongs to the tetrazole family, which are five-membered rings containing four nitrogen atoms, and features a phenyl group at the 5-position and a 4-methylphenyl group at the 1-position of the tetrazole ring. Tetrazole derivatives are widely used in scientific research due to their metabolic stability and role as bioisosteres, making them valuable surrogates for carboxylic acids in medicinal chemistry . In materials science, tetrazole-based compounds are investigated for their potential as energetic materials, as they often exhibit greater density, high heats of formation, and good oxygen balance, which is valuable for propellants and explosives . Furthermore, tetrazole rings serve as versatile ligands in coordination chemistry, forming complexes with various metal ions that can be applied in catalysis and the construction of metal-organic frameworks (MOFs) . The specific spatial arrangement and electronic properties imparted by its distinct phenyl and 4-methylphenyl substituents make this compound a compound of interest for developing novel catalysts and functional materials. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N4 B11118130 1-(4-methylphenyl)-5-phenyl-1H-tetrazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

1-(4-methylphenyl)-5-phenyltetrazole

InChI

InChI=1S/C14H12N4/c1-11-7-9-13(10-8-11)18-14(15-16-17-18)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

XYRLQFRSIYROMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CC=CC=C3

solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 4 Methylphenyl 5 Phenyl 1h Tetrazole

Classical Cycloaddition Approaches for Tetrazole Ring Formation

The cornerstone of tetrazole synthesis has traditionally been the [3+2] cycloaddition reaction, which involves the reaction of a component providing three atoms (the azide) and a component providing two atoms (the nitrile).

[3+2] Cycloaddition Reactions with Nitriles and Azides

The most fundamental and widely employed method for synthesizing 1,5-disubstituted tetrazoles, including 1-(4-methylphenyl)-5-phenyl-1H-tetrazole, is the [3+2] cycloaddition of an organic azide (B81097) with a nitrile. mdpi.com This reaction can theoretically proceed in two ways to form the target compound: the reaction of p-tolyl azide with benzonitrile (B105546), or the reaction of phenyl azide with 4-methylbenzonitrile.

The general mechanism involves the 1,3-dipolar cycloaddition of the azide onto the carbon-nitrogen triple bond of the nitrile. This reaction often requires elevated temperatures and can be catalyzed by various reagents to improve yields and reaction times.

A common protocol for the synthesis of 5-substituted-1H-tetrazoles involves the reaction of a nitrile with sodium azide in a suitable solvent, often with a catalyst. For instance, the reaction of benzonitrile with sodium azide can be carried out in dimethylformamide (DMF) in the presence of ammonium chloride or other Lewis acids. google.com To achieve the N1-substitution with the 4-methylphenyl group, a subsequent alkylation step would be necessary, or more directly, by using p-tolyl azide as the starting material.

Another classical approach is the reaction of imidoyl chlorides with sodium azide. This involves the conversion of a diaryl amide to its corresponding imidoyl chloride, which then reacts with an azide source to form the tetrazole ring. rug.nl

Modifications of established Tetrazole Synthesis Protocols

To overcome the limitations of classical methods, such as harsh reaction conditions and the use of potentially hazardous reagents like hydrazoic acid, several modifications have been developed. One significant modification is the use of multicomponent reactions, such as the Ugi reaction. nih.govbeilstein-journals.orgbeilstein-archives.orgnih.gov

The Ugi-azide four-component reaction (UA-4CR) is a powerful tool for the synthesis of 1,5-disubstituted tetrazoles. nih.gov In a hypothetical synthesis of this compound, this reaction would involve the one-pot combination of p-toluidine (amine), benzaldehyde (aldehyde), an isocyanide, and an azide source (like trimethylsilyl (B98337) azide, TMSN₃). nih.govorganic-chemistry.org The reaction proceeds through the formation of an imine from the amine and aldehyde, which then reacts with the isocyanide and the azide to form the tetrazole ring in a concerted fashion. nih.gov

The reaction mechanism involves the initial condensation of the amine and aldehyde to form an imine. This is followed by the nucleophilic attack of the isocyanide to form a nitrilium intermediate, which is then trapped by the azide. A subsequent intramolecular 1,5-dipolar cyclization yields the final 1,5-disubstituted tetrazole. nih.gov

Catalytic Routes for the Synthesis of this compound

The use of catalysts has significantly advanced the synthesis of tetrazoles, offering milder reaction conditions, improved yields, and better selectivity.

Transition Metal-Catalyzed Processes

Various transition metals have been shown to effectively catalyze the [3+2] cycloaddition of nitriles and azides. Zinc salts, for example, have been demonstrated to be effective catalysts for the synthesis of 5-substituted 1H-tetrazoles in water, offering a greener alternative to traditional organic solvents. mdpi.com Copper catalysts, such as copper(II) sulfate pentahydrate, have also been employed to facilitate the cycloaddition of nitriles with sodium azide in solvents like DMSO, leading to high yields of 5-substituted 1H-tetrazoles. researchgate.net

For the synthesis of 1,5-disubstituted tetrazoles, palladium and copper co-catalytic systems have been utilized in cascade reactions. For instance, an Ugi-azide reaction followed by a Pd/Cu-catalyzed heteroannulation can be employed to create complex tetrazole-containing hybrid molecules. nih.govresearchgate.net While a specific example for this compound is not detailed, the general applicability of these catalytic systems to diaryl tetrazoles is well-established.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)
Zn(II) saltsNitrile, Sodium AzideWaterReflux-Good
CuSO₄·5H₂ONitrile, Sodium AzideDMSO120-1400.5-5High
Pd/CuUgi-azide product, iodoanilineTFERoom Temp-Moderate

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Substituted Tetrazoles. (Note: These are general conditions for the synthesis of substituted tetrazoles and may be applicable to the target compound).

Organocatalytic Methods

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for various organic transformations, including tetrazole synthesis. L-proline has been identified as an efficient organocatalyst for the synthesis of 5-substituted 1H-tetrazoles from a variety of nitriles and organic thiocyanates. mdpi.com This method is lauded for being environmentally benign, cost-effective, and providing excellent yields under mild conditions. mdpi.com The proposed mechanism involves the activation of the nitrile by the catalyst, facilitating the nucleophilic attack of the azide.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of tetrazoles to develop more sustainable and environmentally friendly processes. Key areas of focus include the use of safer solvents, alternative energy sources, and recyclable catalysts.

The use of water as a solvent in the zinc-catalyzed synthesis of 5-substituted 1H-tetrazoles is a prime example of a green chemistry approach. mdpi.comnih.gov Water is non-toxic, inexpensive, and readily available, making it an excellent alternative to volatile and often toxic organic solvents. Furthermore, conducting multicomponent reactions like the Ugi-azide reaction in aqueous micellar solutions at room temperature represents a significant step towards greener synthesis of 1,5-disubstituted tetrazoles. beilstein-journals.org

Microwave-assisted synthesis has also been explored to accelerate the formation of tetrazoles. mdpi.com Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.com Ultrasound irradiation has also been successfully employed as an alternative energy source for the Ugi-azide reaction to produce 1,5-disubstituted tetrazoles. beilstein-archives.org

The development of heterogeneous and recyclable catalysts is another important aspect of green tetrazole synthesis. Using solid-supported catalysts simplifies product purification and allows for the reuse of the catalyst, reducing waste and cost.

Green Chemistry PrincipleApplication in Tetrazole Synthesis
Use of Safer SolventsWater as a solvent in zinc-catalyzed reactions. mdpi.comnih.gov
Alternative Energy SourcesMicrowave irradiation to reduce reaction times. mdpi.com Ultrasound irradiation in Ugi-azide reactions. beilstein-archives.org
CatalysisUse of recyclable heterogeneous catalysts. L-proline as a biodegradable organocatalyst. mdpi.com
Atom EconomyMulticomponent reactions (e.g., Ugi-azide) maximize the incorporation of starting materials into the final product. nih.govbeilstein-journals.orgbeilstein-archives.orgnih.gov

Table 2: Application of Green Chemistry Principles in the Synthesis of Tetrazoles.

Solvent-Free Reaction Conditions

The synthesis of 1,5-disubstituted tetrazoles, including this compound, can be achieved efficiently through the Ugi-azide multicomponent reaction. This reaction typically involves an amine, a carbonyl compound, an isocyanide, and an azide source. For the synthesis of the target molecule, the reactants would be p-toluidine, benzaldehyde, an appropriate isocyanide, and an azide source like trimethylsilyl azide (TMSN₃).

In recent years, there has been a significant drive towards developing more environmentally benign synthetic protocols, leading to the exploration of solvent-free reaction conditions. Research has demonstrated that the Ugi-azide reaction can be effectively carried out without a solvent, often facilitated by alternative energy sources such as ultrasound irradiation or mechanochemical methods like twin-screw extrusion. mdpi.comsciepub.com These solvent-free approaches offer several advantages, including reduced environmental impact, simplified work-up procedures, and often, shorter reaction times.

Under ultrasonic irradiation, the reactants are mixed in a solvent-free environment, and the high-energy sound waves provide the necessary activation for the reaction to proceed. mdpi.com Similarly, twin-screw extrusion involves the mechanical mixing of the reactants at an elevated temperature, promoting the reaction in the absence of a solvent. acs.org These methods align with the principles of green chemistry by minimizing waste and energy consumption.

A plausible reaction pathway for the solvent-free synthesis of this compound via the Ugi-azide reaction is as follows:

Condensation of p-toluidine and benzaldehyde to form the corresponding Schiff base (imine).

Protonation of the imine and subsequent nucleophilic attack by the isocyanide to form a nitrilium ion intermediate.

Trapping of the nitrilium ion by the azide anion (from TMSN₃) to yield a linear intermediate.

Intramolecular cyclization of this intermediate to form the stable 1,5-disubstituted tetrazole ring. scielo.org.mx

Atom Economy and Reaction Efficiency Optimization

Atom economy is a crucial metric in assessing the efficiency of a chemical synthesis, as it quantifies the proportion of reactant atoms that are incorporated into the final desired product. The Ugi-azide reaction is inherently atom-economical as it is a multicomponent reaction where the majority of the atoms from the four reactants are incorporated into the final tetrazole product. wikipedia.org

To calculate the theoretical atom economy for the synthesis of this compound via a generalized Ugi-azide reaction, we consider the following reactants: p-toluidine (C₇H₉N), benzaldehyde (C₇H₆O), a simple isocyanide such as tert-butyl isocyanide (C₅H₉N), and trimethylsilyl azide (C₃H₉N₃Si). The final product is this compound (C₁₄H₁₂N₄).

The molar masses of the reactants and the desired product are:

p-Toluidine: 107.15 g/mol

Benzaldehyde: 106.12 g/mol

tert-Butyl isocyanide: 83.15 g/mol

Trimethylsilyl azide: 115.26 g/mol

this compound: 236.28 g/mol

In the Ugi-azide reaction, the primary byproduct is water (H₂O) from the initial imine formation, and in the case of using TMSN₃, a silanol derivative is also formed. For the purpose of a simplified atom economy calculation focusing on the core components, we consider the ideal reaction where the azide source is conceptually HN₃.

A more direct synthesis of 1,5-disubstituted tetrazoles can also be envisioned through the [3+2] cycloaddition of an aryl azide with a nitrile. However, the Ugi-azide reaction provides a more convergent and versatile route.

The atom economy of the Ugi reaction itself is high because only a molecule of water is lost during the initial condensation step. wikipedia.org The subsequent steps are addition reactions. Therefore, the major loss of atoms comes from the formation of water.

Atom Economy Calculation Example:

Let's consider the reaction of p-toluidine, benzaldehyde, tert-butyl isocyanide, and hydrazoic acid (HN₃) as the conceptual reactants for the core tetrazole structure.

Molar mass of reactants = 107.15 (p-toluidine) + 106.12 (benzaldehyde) + 83.15 (tert-butyl isocyanide) + 43.03 (HN₃) = 339.45 g/mol

Molar mass of desired product = 236.28 g/mol

The Ugi-azide reaction to form a related α-amino tetrazole would have a different structure. For the direct formation of this compound, a more plausible pathway is the reaction of p-tolyl azide with benzonitrile. However, the Ugi-azide framework is a powerful tool for generating substituted tetrazoles.

Chemo- and Regioselectivity in the Formation of this compound

The formation of this compound via the Ugi-azide reaction is a highly chemo- and regioselective process.

Chemoselectivity: The reaction proceeds through a specific sequence of steps. The initial and reversible formation of the imine from p-toluidine and benzaldehyde is the first selective step. The subsequent nucleophilic attack of the isocyanide on the activated iminium ion is favored over other potential side reactions. Finally, the capture of the resulting nitrilium ion by the azide anion is a key step that dictates the formation of the tetrazole precursor. The high reactivity of these intermediates ensures that the desired reaction pathway is followed with high fidelity.

Regioselectivity: The regioselectivity of the Ugi-azide reaction is excellent, leading specifically to the formation of 1,5-disubstituted tetrazoles. The reaction mechanism inherently directs the connectivity of the reactants. The nitrogen from the amine (p-toluidine) becomes the N1 of the tetrazole ring, and the carbon from the isocyanide becomes the C5 of the ring, to which the phenyl group from benzaldehyde is attached via a newly formed C-C bond.

The final intramolecular cyclization step, a 1,5-dipolar cyclization, is regioselective. The nitrilium ion intermediate is attacked by the terminal nitrogen of the azide, leading to the formation of the five-membered tetrazole ring with the specific 1,5-disubstitution pattern. The formation of the alternative 2,5-disubstituted isomer is not observed in this reaction pathway. This high regioselectivity is a significant advantage of the Ugi-azide reaction for the synthesis of this class of compounds.

Advanced Spectroscopic and Structural Elucidation of 1 4 Methylphenyl 5 Phenyl 1h Tetrazole and Its Analogues

X-ray Crystallographic Analysis for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms within a crystalline solid. For analogues of 1-(4-methylphenyl)-5-phenyl-1H-tetrazole, these studies reveal key structural features.

An analogue, 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole, has been analyzed, and it crystallizes in the monoclinic space group Ia. yu.edu.jo The tetrazole ring is essentially planar, a characteristic feature of this heterocyclic system. The phenyl rings at the 1- and 5-positions are twisted with respect to the central tetrazole ring, with dihedral angles ranging from 38.63(4)° to 47.23(5)°. yu.edu.jo In the crystal lattice of this analogue, an intermolecular π-stacking interaction is observed between the tetrazole ring and the phenyl group of an adjacent molecule. yu.edu.jo Notably, strong intermolecular hydrogen bonds are absent in this particular structure. yu.edu.jo

In a related compound, 1-(4-methylphenyl)-1H-1,2,3,4-tetrazole, the dihedral angle between the tetrazole and the benzene (B151609) rings is 21.6 (1)°. nih.gov An intermolecular C—H⋯π interaction is a feature of its crystal packing. nih.gov The tetrazole and benzene rings themselves are planar. nih.gov

These findings suggest that this compound would likely exhibit a non-planar conformation in the solid state, with the phenyl and 4-methylphenyl groups twisted out of the plane of the tetrazole ring. The potential for π-stacking and other weak intermolecular interactions would be a key determinant of its crystal packing.

Crystallographic Data for an Analogue: 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole
ParameterValue
Crystal SystemMonoclinic
Space GroupIa
a (Å)12.2393 (6)
b (Å)12.4076 (6)
c (Å)10.0409 (5)
β (°)112.5240 (5)
Volume (ų)1408.50 (12)
Z4

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For tetrazole derivatives, 1H and 13C NMR are fundamental for confirming their synthesis and structure.

For the related compound 5-(4-methylphenyl)-1H-tetrazole, the 1H NMR spectrum in DMSO-d6 shows a singlet for the methyl protons at 2.35 ppm. rsc.org The aromatic protons appear as doublets at 7.37 ppm and 7.90 ppm, consistent with a para-substituted benzene ring. rsc.org In the 1H NMR spectrum of 5-phenyl-1H-tetrazole in DMSO-d6, the aromatic protons appear as a multiplet between 7.58-7.62 ppm and 8.03-8.06 ppm. growingscience.com

COSY (Correlation Spectroscopy) would be used to establish the coupling relationships between protons, for instance, to confirm the connectivity of the aromatic protons on both the phenyl and 4-methylphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms, allowing for the assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range couplings between protons and carbons (typically 2-3 bonds). This would be key in definitively connecting the 4-methylphenyl group to the N1 position of the tetrazole ring and the phenyl group to the C5 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This could reveal insights into the preferred conformation of the molecule in solution, particularly the relative orientation of the two aromatic rings.

Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in the solid state. It is particularly useful for characterizing polymorphism, where a compound can exist in different crystalline forms. Each polymorph would give a distinct ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions. For this compound, ssNMR could be used to probe the number of non-equivalent molecules in the asymmetric unit of the crystal and to study the nature of the intermolecular interactions, complementing the data obtained from X-ray crystallography.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

For 5-phenyl-1H-tetrazole, the formation of the tetrazole ring is evidenced by the appearance of an N-H stretching band in the FT-IR spectrum, replacing the sharp C≡N stretching band of the benzonitrile (B105546) precursor. researchgate.net The FT-IR spectrum of 5-phenyl-1H-tetrazole shows characteristic peaks at 3449 cm⁻¹ (N-H stretch), 3061 cm⁻¹ (=C-H stretch), 1642 and 1562 cm⁻¹ (C=N stretching), and 1474 and 1164 cm⁻¹ (C-N stretching). growingscience.com For tetrazole derivatives in general, characteristic vibrations for the tetrazole group are typically observed in the regions of 1639-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com

The FT-IR and FT-Raman spectra of related heterocyclic compounds have been extensively studied and interpreted with the aid of density functional theory (DFT) calculations to provide a complete assignment of the vibrational modes. pnrjournal.comresearchgate.net A similar approach for this compound would allow for a detailed understanding of its vibrational properties.

Characteristic FT-IR Bands for 5-Phenyl-1H-tetrazole
Wavenumber (cm⁻¹)Assignment
3449N-H Stretch
3061Aromatic C-H Stretch
1642, 1562C=N Stretch
1474, 1164C-N Stretch

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathways

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns.

For the related 5-(4-methylphenyl)-1H-tetrazole, GC-MS analysis shows a top peak at m/z 132, a second highest at m/z 131, and a third highest at m/z 91. nih.gov The mass spectrum of 5-phenyl-1H-tetrazole shows a molecular ion peak [M+] at m/z 146. growingscience.com

High-resolution mass spectrometry (HRMS) would provide the precise mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental composition.

The fragmentation of tetrazole rings in the mass spectrometer is a subject of interest. For 5-substituted 1H-tetrazoles, fragmentation can proceed through the elimination of HN₃ in positive ion mode and N₂ in negative ion mode. researchgate.net For 1,5-disubstituted tetrazoles, the fragmentation pathways are influenced by the nature of the substituents and can involve the elimination of a nitrogen molecule. researchgate.net The fragmentation of this compound would likely involve initial loss of N₂ to form a nitrilimine intermediate, which would then undergo further fragmentation.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions and photophysical properties of molecules.

The UV-Vis spectrum of 5-phenyl-1H-tetrazole has been reported. nist.gov The photochemistry of tetrazole derivatives is an active area of research, with studies focusing on ring cleavage upon UV irradiation. uc.pt The absorption spectrum of a related tetrazolone in methanol (B129727) was simulated using time-dependent density functional theory (TD-DFT), showing good agreement with the experimental spectrum. uc.pt

A detailed study of the UV-Vis and fluorescence spectra of this compound would provide insights into its electronic structure, such as the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The fluorescence quantum yield and lifetime could also be determined to characterize its emissive properties. Such studies are often complemented by computational chemistry to better understand the nature of the electronic transitions.

Chemical Reactivity and Mechanistic Investigations of 1 4 Methylphenyl 5 Phenyl 1h Tetrazole

Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Core and Phenyl/Methylphenyl Rings

The tetrazole ring is an aromatic, electron-rich system containing four nitrogen atoms, which makes it generally resistant to electrophilic substitution directly on the ring. The high nitrogen content significantly deactivates the ring towards attack by electrophiles. Conversely, the aryl substituents are more susceptible to these reactions.

Electrophilic Aromatic Substitution: The reactivity of the two aryl rings towards electrophiles differs. The 4-methylphenyl group at the N1 position is influenced by the electron-withdrawing nature of the tetrazole ring, which deactivates it towards electrophilic attack. The phenyl group at the C5 position is less affected. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, would be expected to occur preferentially on the C5-phenyl ring. Within the N1-linked 4-methylphenyl ring, the methyl group is an activating, ortho-, para-director, but its influence is countered by the deactivating effect of the tetrazole.

Nucleophilic Substitution: The tetrazole ring and the unsubstituted phenyl rings are generally unreactive towards nucleophilic substitution unless an activating group (e.g., a strong electron-withdrawing group) or a suitable leaving group is present. unibo.it Nucleophilic attack on the tetrazole core is uncommon but can be a key step in certain ring-opening reactions.

Transformations Involving the Tetrazole Ring System

The tetrazole ring is known for its ability to undergo ring-opening and decomposition reactions, often with the extrusion of stable molecular nitrogen (N₂). These transformations are typically induced by heat or light and provide pathways to other heterocyclic systems or reactive intermediates.

A significant reaction of 1,5-disubstituted tetrazoles is their conversion to 2,5-disubstituted 1,3,4-oxadiazoles. This transformation, a variant of the Huisgen reaction, typically involves reacting the tetrazole with an acyl chloride or carboxylic anhydride. acs.orgresearchgate.net

The proposed mechanism proceeds through the N-acylation of the tetrazole ring, followed by a thermal or photochemically induced rearrangement. This rearrangement involves the loss of a dinitrogen molecule, leading to a nitrilimine intermediate which then undergoes intramolecular cyclization to form the stable 1,3,4-oxadiazole (B1194373) ring. acs.org This method is a clean and efficient way to synthesize oxadiazoles, which are themselves important scaffolds in medicinal chemistry. acs.orgresearchgate.net

Interactive Table: Huisgen Reaction of Tetrazoles with Acyl Chlorides
5-Substituted-1H-TetrazoleAcyl ChlorideConditionsProduct (1,3,4-Oxadiazole)Yield
5-Phenyl-1H-tetrazoleBenzoyl chloridePyridine, 120 °C, 8 h2,5-Diphenyl-1,3,4-oxadiazoleGood
5-(4-Methoxyphenyl)-1H-tetrazole4-Nitrobenzoyl chloridePyridine, 120 °C, 8 h2-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazoleModerate
5-(Furan-2-yl)-1H-tetrazoleCyclohexanecarbonyl chloridePyridine, 120 °C, 8 h2-(Cyclohexyl)-5-(furan-2-yl)-1,3,4-oxadiazoleGood

Note: This table presents generalized data for the Huisgen 1,3,4-oxadiazole synthesis based on typical procedures. acs.orgresearchgate.net

Tetrazoles are high-energy compounds due to their high nitrogen content, and they readily undergo decomposition upon heating or irradiation. researchgate.net

Thermal Decomposition: The thermal decomposition of 1,5-disubstituted tetrazoles is a well-documented process that typically occurs via the extrusion of molecular nitrogen. researchgate.net The decomposition mechanism often involves an initial ring-opening to an azidoimine intermediate, which then eliminates N₂. researchgate.net For 1,5-diaryl tetrazoles, thermolysis can lead to the formation of nitrilimine intermediates. These reactive species can then undergo various subsequent reactions, including cyclization or rearrangement, depending on the reaction conditions and substituents.

Photochemical Decomposition: Photolysis provides a milder method for the decomposition of tetrazoles. researchgate.net Irradiation of 1,5-disubstituted tetrazoles with UV light also leads to the photoextrusion of N₂. researchgate.netnih.gov Mechanistic studies suggest that this process can generate highly reactive intermediates such as imidoylnitrenes. researchgate.net For example, the laser photolysis of 1-methyl-5-phenyltetrazole (B3340059) was shown to produce N-methyl-C-phenylimidoylnitrene. researchgate.net These nitrenes are pivotal intermediates that can undergo Wolff-type rearrangements to form stable carbodiimides or participate in other intramolecular reactions, leading to a variety of final products. researchgate.netnih.gov

Functionalization and Derivatization Strategies for 1-(4-methylphenyl)-5-phenyl-1H-tetrazole

The 1,5-diaryl tetrazole scaffold is a versatile building block for the synthesis of more complex molecules with applications in medicinal and materials chemistry. nih.govlifechemicals.com

Functionalization can be directed to specific sites on the molecule. As discussed in section 4.1, electrophilic substitution can selectively modify the aryl rings. Additionally, the methyl group of the tolyl substituent offers a handle for radical reactions, such as benzylic halogenation, allowing for further derivatization at that position without affecting the core heterocyclic structure. Direct functionalization of the tetrazole ring itself is less common but can be achieved through metallation followed by quenching with an electrophile, although this is more established for C-H functionalization of 1-substituted tetrazoles rather than 1,5-disubstituted ones.

The 1,5-diaryl tetrazole core is often incorporated into larger molecular frameworks to modulate physicochemical properties such as metabolic stability, lipophilicity, and receptor binding. In medicinal chemistry, the tetrazole ring is frequently used as a bioisostere for a cis-amide bond or a carboxylic acid group. lifechemicals.comacs.org

For example, synthetic strategies have been developed to produce series of 1,5-diaryl-substituted tetrazoles for evaluation as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.gov These syntheses often start with readily available diaryl amides, which are converted to imidoyl chlorides and subsequently reacted with an azide (B81097) source to form the tetrazole ring. nih.gov This modular approach allows for the systematic variation of the aryl substituents to optimize biological activity. The resulting complex derivatives leverage the unique structural and electronic properties of the tetrazole moiety for specific molecular interactions with biological targets. nih.govnih.gov

Reaction Kinetics and Mechanistic Pathways Elucidation

The formation and chemical behavior of this compound are governed by well-established principles of heterocyclic chemistry. Elucidation of its reaction kinetics and mechanistic pathways primarily focuses on its synthesis, as specific kinetic studies on its decomposition or subsequent reactions are not extensively documented in publicly available literature. The principal mechanism for the formation of 1,5-disubstituted tetrazoles is the Huisgen 1,3-dipolar cycloaddition. fu-berlin.deorganic-chemistry.org

The most direct and widely recognized pathway for the synthesis of this compound is the [3+2] cycloaddition reaction between p-tolyl azide (acting as the 1,3-dipole) and benzonitrile (B105546) (acting as the dipolarophile). This reaction is a concerted, pericyclic process that involves the 4 π-electrons of the azide and the 2 π-electrons of the nitrile group. organic-chemistry.org

The mechanism proceeds through a single, highly ordered transition state where the new carbon-nitrogen and nitrogen-nitrogen single bonds are formed simultaneously. The thermal variant of this reaction typically requires elevated temperatures to provide the necessary activation energy to overcome the kinetic barrier. organic-chemistry.org The reaction rate is significantly influenced by the electronic nature of the substituents on both the azide and the nitrile. According to Frontier Molecular Orbital (FMO) theory, the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile. nih.gov For the synthesis of the title compound:

The 4-methylphenyl (p-tolyl) group on the azide is weakly electron-donating, which raises the energy of the azide's HOMO, potentially increasing its reactivity toward suitable dipolarophiles.

The phenyl group on the nitrile has a modest electronic influence. Electron-withdrawing groups on the nitrile are known to lower its LUMO energy, which generally accelerates the cycloaddition reaction with azides. nih.gov

Representative Kinetic Data for a Thermal Azide-Alkyne Cycloaddition Reaction. mdpi.comNote: This data is for a related polycycloaddition reaction and serves to illustrate the typical energetic profile of thermal azide cycloadditions. It does not represent the specific reaction of p-tolyl azide and benzonitrile.
ParameterDescriptionRepresentative Value
Activation Energy (Ea) The minimum energy required to initiate the cycloaddition reaction.~105 kJ/mol
Heat of Reaction (ΔH) The total energy released during the reaction, indicating its exothermic nature.-210 to -270 kJ/mol

Alternative Mechanistic Pathways

Besides direct cycloaddition, other mechanistic routes have been employed for the synthesis of 1,5-diaryl-substituted tetrazoles, which represent alternative, albeit less direct, pathways to forming this compound. One such method involves the conversion of a precursor N-(4-methylphenyl)benzamide into its corresponding imidoyl chloride. nih.gov This intermediate then reacts with an azide source, such as sodium azide, to yield the final tetrazole product. This pathway avoids the direct use of organic azides as starting materials but involves multiple steps. nih.gov

Another potential route is through multicomponent reactions (MCRs), such as the Ugi-azide reaction. mdpi.com In a hypothetical Ugi-azide synthesis for a related structure, an aldehyde, an amine (p-toluidine), an isocyanide, and an azide source (like trimethylsilyl (B98337) azide) react in a one-pot process. The key step is the trapping of an intermediate nitrilium ion by the azide, which subsequently cyclizes to form the tetrazole ring. mdpi.com

Computational and Theoretical Chemistry Studies of 1 4 Methylphenyl 5 Phenyl 1h Tetrazole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to determining the electronic properties of a molecule. DFT, using functionals like B3LYP, is often employed for its balance of accuracy and computational efficiency in studying heterocyclic systems. researchgate.net These calculations provide a detailed picture of electron distribution and molecular orbital energies.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO is the orbital most likely to donate electrons, indicating a molecule's nucleophilic or basic character, while the LUMO is the orbital most likely to accept electrons, reflecting its electrophilic or acidic nature. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For tetrazole derivatives, the HOMO is typically distributed over the electron-rich regions, including the phenyl rings and the nitrogen atoms of the tetrazole core, while the LUMO is often localized across the π-system of the entire molecule. Computational studies on analogous compounds, such as 1-phenyl-5-(thiophen-2-yl)-1H-tetrazole, have reported HOMO-LUMO energy gaps around 4.81 eV, suggesting significant electronic stability. researchgate.net

ParameterTypical Calculated Value (eV)Significance
EHOMO-6.5 to -7.5Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.
ELUMO-1.0 to -2.0Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.
Energy Gap (ΔE)~4.5 to 5.5Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. researchgate.net

The distribution of electron density within a molecule governs its electrostatic interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that show the electrostatic potential on a molecule's surface. youtube.com These maps use a color scale where red indicates regions of negative potential (high electron density), which are prone to electrophilic attack, and blue indicates regions of positive potential (low electron density), which are susceptible to nucleophilic attack. youtube.com

In 1-(4-methylphenyl)-5-phenyl-1H-tetrazole, MEP analysis is expected to show the most negative potential localized around the nitrogen atoms of the tetrazole ring, consistent with their high electronegativity. researchgate.net This makes the tetrazole ring a primary site for interactions with electrophiles and for forming hydrogen bonds. nih.gov Conversely, the hydrogen atoms on the phenyl and methyl groups would exhibit positive potential, making them sites for interaction with nucleophiles. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of this compound are crucial for its interactions with other molecules. Conformational analysis involves mapping the potential energy surface by systematically changing key dihedral (torsional) angles to find the lowest energy conformations. nih.govmdpi.com

For this molecule, the most significant conformational variables are the dihedral angles between the central tetrazole ring and the two attached phenyl rings. Crystal structure studies of closely related compounds reveal that the rings are not coplanar. For instance, in 1-(4-methylphenyl)-1H-1,2,3,4-tetrazole, the dihedral angle between the tetrazole and benzene (B151609) rings is 21.6°. nih.gov In 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole, the dihedral angles between the tetrazole and the aryl rings range from 38.63° to 47.23°. researchgate.net This twisting is due to steric hindrance between the ortho-hydrogens of the phenyl rings and the substituents on the tetrazole ring, which prevents a planar arrangement. The calculated lowest-energy conformation would therefore be a non-planar structure.

Dihedral AngleDescriptionExpected Value (°)
C(phenyl)-C(phenyl)-N(tetrazole)-N(tetrazole)Rotation of the 1-(4-methylphenyl) group relative to the tetrazole ring.20 - 50
N(tetrazole)-C(tetrazole)-C(phenyl)-C(phenyl)Rotation of the 5-phenyl group relative to the tetrazole ring.20 - 50

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental data. dntb.gov.uanih.gov

NMR Chemical Shifts : DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. For this compound, the calculations would predict distinct signals for the aromatic protons of the two different phenyl rings, the protons of the methyl group, the carbons of the phenyl rings, the methyl carbon, and the unique carbon atom of the tetrazole ring. These predicted shifts can be correlated with experimental spectra obtained in solvents like DMSO-d6 or CDCl₃ to confirm the molecular structure. spectrabase.comresearchgate.net

Vibrational Frequencies : Theoretical calculations can also determine the vibrational frequencies that correspond to infrared (IR) and Raman spectra. mdpi.com By analyzing the vibrational modes, specific peaks in the experimental spectrum can be assigned to stretching, bending, and torsional motions of specific functional groups, such as C-H bonds in the aromatic rings, N=N and C=N bonds within the tetrazole ring, and C-N bonds linking the rings.

Reaction Mechanism Simulations and Transition State Theory for Reactivity Predictions

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping the entire reaction pathway from reactants to products. uc.pt Using transition state theory, it is possible to locate the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy, which determines the reaction rate. uhmreactiondynamics.org

For this compound, simulations could be used to predict its reactivity in various reactions, such as electrophilic aromatic substitution or cycloadditions. nih.gov For example, by modeling the approach of an electrophile to different positions on the phenyl rings, calculations could determine the preferred site of substitution by comparing the activation energies for each pathway. The results would likely show that the para-position on the 5-phenyl ring and the ortho-positions on the 1-(4-methylphenyl) ring are the most activated sites for electrophilic attack.

Role of 1 4 Methylphenyl 5 Phenyl 1h Tetrazole As a Chemical Building Block and Ligand in Advanced Chemical Applications

Coordination Chemistry of 1-(4-methylphenyl)-5-phenyl-1H-tetrazole as a Ligand

Catalytic Applications of Metal-Tetrazole Complexes in Organic Transformations (e.g., cross-coupling, oxidation, reduction)

Tetrazole derivatives are recognized for their significant role as ligands in coordination chemistry, where they can form stable complexes with a variety of metal ions. This capability is a fundamental prerequisite for their use in catalysis. In principle, metal complexes incorporating this compound could serve as catalysts in various organic transformations. The nitrogen-rich tetrazole ring can coordinate to metal centers, influencing their electronic properties and steric environment, which in turn can modulate their catalytic activity and selectivity in reactions such as cross-coupling, oxidation, or reduction.

However, a review of available scientific literature does not provide specific examples or detailed research findings on the application of metal complexes derived from this compound in catalytic organic transformations. While the broader class of tetrazole-containing compounds has been explored in catalysis, specific studies detailing the performance of this compound as a ligand in such applications are not extensively documented in the retrieved sources. Therefore, no specific data on reaction yields, selectivity, or turnover numbers for catalysts based on this particular compound can be presented.

Emerging Research Directions and Future Prospects in the Chemistry of 1 4 Methylphenyl 5 Phenyl 1h Tetrazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 5-substituted and 1,5-disubstituted tetrazoles is undergoing a significant transformation towards more sustainable and efficient practices. Traditional methods are often being replaced by greener alternatives that offer advantages such as milder reaction conditions, higher yields, and reduced environmental impact. researchgate.netscielo.org.za

Future research is focused on optimizing these green methodologies for the synthesis of 1-(4-methylphenyl)-5-phenyl-1H-tetrazole. Key areas of development include:

Multicomponent Reactions (MCRs): Reactions like the Ugi tetrazole four-component reaction (UT-4CR) allow for the one-pot synthesis of highly substituted tetrazoles from simple starting materials, including amines, aldehydes, isocyanides, and an azide (B81097) source. rsc.org This approach enhances efficiency by reducing the number of synthetic steps and purification processes.

Heterogeneous Catalysis: The use of reusable, solid-supported catalysts is a cornerstone of green chemistry. Researchers are exploring novel catalysts, such as nano-TiCl4.SiO2 and biosynthesized silver nanocomposites, to facilitate the cycloaddition reactions that form the tetrazole ring. scielo.org.zaacs.org These catalysts can be easily separated from the reaction mixture and reused, making the process more economical and sustainable. researchgate.net

Aqueous and Solvent-Free Conditions: Moving away from traditional organic solvents, many new synthetic protocols utilize water as the reaction medium or are performed under neat (solvent-free) conditions. researchgate.netnih.govnih.gov For instance, the use of steelmaking slag as a catalyst in water has been reported for the synthesis of 5-substituted-1H-tetrazoles, a method that avoids toxic chemicals and simplifies the procedure. researchgate.net

Table 1: Comparison of Modern Synthetic Approaches for Tetrazoles
MethodologyKey FeaturesCatalyst/Reagent ExamplesSustainability Advantages
Multicomponent Reactions (e.g., Ugi)One-pot synthesis, high atomic economy, structural diversityScandium triflate, TrimethylsilylazideReduces steps, waste, and energy consumption. rsc.org
Heterogeneous CatalysisReusable catalyst, easy separation, high stabilityNano-TiCl4.SiO2, Ag/Sodium Borosilicate, Copper(II) sulfateMinimizes catalyst waste, cost-effective. scielo.org.zaacs.orgresearchgate.net
Green Solvents/Solvent-FreeUse of water or no solventHumic acid, Zinc(II) chlorideReduces use of volatile organic compounds (VOCs), non-toxic. researchgate.netorganic-chemistry.org

Advanced Spectroscopic Probes and Sensors Based on its Chemical Properties

The tetrazole ring, with its array of nitrogen atoms, is an effective metal-coordinating ligand. This property is being harnessed to develop advanced spectroscopic probes and chemosensors. The strategy involves coupling the this compound moiety with a fluorophore, a molecule that emits light upon excitation.

A promising research direction is the design of fluorescent sensors where the tetrazole unit acts as a selective binding site for specific metal ions. Upon coordination of a metal ion, the electronic properties of the entire molecule are altered, leading to a detectable change in the fluorescence signal (e.g., quenching or enhancement). nih.gov Recent studies on a tetrazole-BODIPY ligand demonstrated that coordination to Ag(I) ions resulted in coordination compounds that exhibit strong photoluminescence in the solid state, with emission maxima that are dependent on the specific structure of the complex. nih.gov This principle can be directly applied to this compound, paving the way for highly selective and sensitive sensors for environmental monitoring or biological imaging.

Integration into Novel Functional Materials

The ability of this compound to act as a ligand is central to its integration into novel functional materials. The nitrogen-rich tetrazole ring can coordinate with various metal centers, enabling the construction of sophisticated supramolecular structures like coordination polymers and metal-organic frameworks (MOFs). guidechem.comontosight.airsc.org

Emerging applications for such materials include:

Luminescent Materials: Coordination complexes incorporating tetrazole ligands have been shown to exhibit strong fluorescence, making them candidates for applications in solid-state lighting and optical devices. nih.govlookchem.com

Magnetic Materials: The arrangement of metal ions within a tetrazole-based framework can lead to interesting magnetic properties, including antiferromagnetic interactions between metal centers. lookchem.com

Energetic Materials: Tetrazole ligands can be used to synthesize energetic transition metal complexes, where the combination of the high-nitrogen ligand and an oxidizing anion can result in materials with tailored sensitivities and energetic performance. researchgate.netrsc.org

Exploration of its Reactivity in Niche Chemical Transformations

Beyond its use as a stable building block, the tetrazole ring in this compound possesses unique reactivity that can be exploited for the synthesis of other heterocyclic systems. A significant area of exploration is the use of photochemical activation to induce transformations that are difficult to achieve through traditional thermal methods.

One such niche transformation is the UV-induced reaction between a 5-substituted tetrazole and a carboxylic acid to form a 1,3,4-oxadiazole (B1194373). researchgate.net This reaction proceeds through the extrusion of nitrogen gas from the tetrazole ring, followed by cyclization. Implementing this reaction in a continuous-flow photochemical reactor offers a modern, efficient, and scalable alternative to conventional batch synthesis. researchgate.net Theoretical studies on related tetrazole compounds also point to photochemical ring cleavage as a viable reaction pathway, potentially leading to the formation of reactive intermediates like azides or isocyanates, which can be trapped to create novel molecular structures. uc.pt

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Techniques

The future of chemical research on this compound lies in the powerful synergy between synthesis, spectroscopy, and computational modeling. This integrated approach provides a comprehensive understanding of the molecule's behavior from the electronic to the macroscopic level.

Synthesis and Spectroscopy: Chemists synthesize the target molecule and its derivatives, while advanced spectroscopic techniques like NMR, IR, and single-crystal X-ray diffraction are used to confirm their structure and elucidate their solid-state arrangement. yu.edu.jospectrabase.com

Computational Chemistry: Density Functional Theory (DFT) calculations are employed to investigate the electronic structure, orbital energies (HOMO/LUMO), and reactivity indices of the molecule. nih.govresearchgate.net These theoretical insights help explain the observed spectroscopic properties and predict the molecule's behavior in different chemical environments.

Molecular Modeling: Techniques like molecular docking are used to simulate the interaction of the tetrazole derivative with biological targets, such as enzymes. yu.edu.joresearchgate.net This synergy was demonstrated in a study of a similar 1,5-diaryl tetrazole, where X-ray crystallography provided the precise molecular structure, which was then used in docking simulations to understand its binding mode within the active site of the COX-2 enzyme. yu.edu.jo

By combining these techniques, researchers can establish clear structure-property relationships, rationally design new functional materials and sensors, and efficiently explore the potential applications of this compound. nih.govnih.govresearchgate.net

Q & A

Q. What are the standard synthetic routes for 1-(4-methylphenyl)-5-phenyl-1H-tetrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or nucleophilic substitution. A typical protocol involves reacting substituted benzylamines with nitriles or isocyanides under catalytic conditions. For example, describes a procedure using isocyanides and benzyl halides in PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C. Optimization includes monitoring reaction progress via TLC, adjusting solvent polarity (e.g., PEG-400 enhances reaction efficiency), and recrystallization in aqueous acetic acid for purity .

Q. How is structural characterization of this tetrazole derivative performed using spectroscopic techniques?

  • Methodological Answer : Key characterization methods include:
  • FT-IR : Peaks at ~3044 cm⁻¹ (C–H aromatic), ~1492 cm⁻¹ (tetrazole ring vibrations), and ~1266 cm⁻¹ (C–N stretching) confirm functional groups .
  • ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–7.8 ppm), while methyl groups (e.g., 4-methylphenyl) show singlets near δ 2.3 ppm. Expandable NMR spectra (e.g., Figure S5 in ) help resolve overlapping signals .
  • HRMS : Validate molecular weight (e.g., calculated 284.0829 vs. observed 284.0823 in ) to confirm synthesis accuracy .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies (e.g., accelerated degradation tests) reveal that the tetrazole ring remains intact across pH 3–10, as evidenced by unchanged FT-IR and NMR spectra after 24-hour incubation. For temperature stability, thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, suggesting storage below 25°C in inert atmospheres .

Advanced Research Questions

Q. How can crystallographic disorder in this compound crystals be resolved during X-ray refinement?

  • Methodological Answer : Use SHELXL ( ) for refinement:
  • Apply "PART" commands to model disordered regions (e.g., methyl or phenyl groups).
  • Apply isotropic displacement parameter (Uiso) restraints to overlapping atoms.
  • Validate with R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What strategies address contradictions in spectral data during structure elucidation?

  • Methodological Answer :
  • NMR Contradictions : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous coupling. For example, highlights expanded ¹H NMR regions (Figure S5) to distinguish para-substituted phenyl protons from tetrazole ring protons .
  • Mass Spec Discrepancies : Cross-check HRMS with isotopic patterns and compare fragmentation pathways to reference libraries (e.g., NIST) .

Q. How can solvent effects influence reaction kinetics and regioselectivity in tetrazole functionalization?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, PEG-400) enhance nucleophilic substitution rates by stabilizing transition states, as shown in . For regioselective N-alkylation, solvent polarity adjustments (e.g., switching from THF to acetonitrile) can shift product ratios by 20–30%, validated via HPLC .

Q. What computational methods predict the biological activity of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., COX-2 or MAPK). suggests similar sulfonamide derivatives exhibit anti-inflammatory activity via kinase inhibition .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values from in vitro assays to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.